molecular formula C9H7FN2OS B2505051 (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one CAS No. 868155-11-7

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one

Cat. No.: B2505051
CAS No.: 868155-11-7
M. Wt: 210.23
InChI Key: PRJHGXHOSWQEBV-UHFFFAOYSA-N
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Description

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group and the thiazolidinone ring structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one typically involves the condensation of 4-fluoroaniline with thiazolidinone derivatives under specific reaction conditions. Common reagents used in the synthesis may include:

  • 4-fluoroaniline
  • Thiazolidinone derivatives
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be studied for its potential as a drug candidate. Its biological activities may make it suitable for the treatment of various diseases, including infections and cancers.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one would depend on its specific biological target. Generally, thiazolidinone derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2-one: The parent compound without the fluorophenyl group.

    4-((4-chlorophenyl)imino)thiazolidin-2-one: A similar compound with a chlorophenyl group instead of a fluorophenyl group.

    4-((4-methylphenyl)imino)thiazolidin-2-one: A similar compound with a methylphenyl group.

Uniqueness

(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-8-5-14-9(13)12-8/h1-4H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJHGXHOSWQEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=C(C=C2)F)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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